molecular formula C11H8ClN3O3 B6331895 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240564-69-5

1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6331895
CAS No.: 1240564-69-5
M. Wt: 265.65 g/mol
InChI Key: ZXXXIUZDIOPTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a synthetic organic compound featuring a 4-chlorophenyl group attached to an ethanone backbone, which is further substituted with a 3-nitro-1H-pyrazol-1-yl moiety. The nitro-pyrazole group confers electrophilic reactivity, while the chlorophenyl and ketone functionalities may influence solubility, crystallinity, and biological interactions .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXXIUZDIOPTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

A widely adopted method involves the reaction of 4-chlorophenylhydrazine with β-ketoesters under basic conditions. For instance, source details the use of methyl propiolate and potassium tert-butoxide in tert-butanol at 45–50°C, yielding 1-(4-chlorophenyl)-3-hydroxypyrazole as an intermediate (74% yield). This intermediate is subsequently nitrated using a mixture of nitric and sulfuric acids, though exact conditions for the nitro-substitution remain proprietary in several patents.

Dehydrogenation of Pyrazolidinones

Source discloses a one-pot synthesis leveraging pyrazolidin-3-one intermediates. Dehydrogenation of 1-(4-chlorophenyl)-pyrazolidin-3-one in polar aprotic solvents (e.g., dimethylformamide) at 15°C generates 1-(4-chlorophenyl)-3-hydroxypyrazole, which is directly reacted with 2-nitrobenzyl bromide without isolation. This approach eliminates phase-transfer catalysts, reducing costs and simplifying purification.

Reaction Optimization and Scale-up Considerations

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

  • Lower temperatures (10–35°C) during dehydrogenation improve pyrazole ring stability, while higher temperatures (50°C) accelerate alkylation.

Catalytic and Stoichiometric Additives

  • Potassium tert-butoxide facilitates hydrazine cyclocondensation by deprotonating intermediates.

  • Phase-transfer catalysts are avoided in patented routes, favoring solvent homogeneity and reducing post-reaction separation steps.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
CyclocondensationHydrazine + β-ketoester → Nitration74%High regioselectivityMulti-step purification
DehydrogenationPyrazolidinone → One-pot alkylation85%No intermediate isolationRequires precise temp control
Nucleophilic SubstitutionChlorination + Displacement74–85%Scalable with commercial reagentsSOCl₂ handling hazards

Industrial-Scale Production Insights

Large-scale synthesis (≥100 kg) employs continuous flow reactors to manage exothermic steps, such as nitration and chlorination. Source emphasizes batch reactions with:

  • Residence times of 90 minutes for complete dehydrogenation.

  • In-line HPLC monitoring to track intermediate concentrations (e.g., 7.3% pyrazole content post-dehydrogenation) .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 1-(4-Chlorophenyl)-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanoic acid.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the chlorophenyl group may contribute to hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features
  • Pyrazoline Derivatives: 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () shares a pyrazoline ring (a saturated pyrazole derivative) with the target compound. However, the dihydro-pyrazoline structure in these analogs reduces aromaticity compared to the fully unsaturated pyrazole in the target compound. The methoxy group in these derivatives enhances electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound .
  • Oxadiazole-Containing Analogs: 1-(4-Chlorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one () replaces the nitro-pyrazole with a disulfide-linked oxadiazole-pyrithiomethyl group.
  • Thiazole-Pyrazole Hybrids : Compounds like 1-(2-(5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-4-methyl thiazol-5-yl)ethan-1-one () integrate thiazole and pyrazole rings. The thiophene substituent introduces π-conjugation, which may enhance fluorescence or charge-transfer properties absent in the nitro-pyrazole derivative .
Bond Length and Geometry

provides bond length comparisons for pyrazolone derivatives (Table 2):

Compound C═O (Å) N─N (Å) Reference
C22H15ClN2O 1.228 1.405
C16H10ClN3O 1.250 1.420

The shorter C═O bond (1.228 Å) in chlorophenyl-containing pyrazolones suggests strong conjugation with adjacent groups, a feature likely relevant to the target compound’s nitro-pyrazole system.

Analytical Data
Compound Melting Point (°C) HRMS (m/z) [M+H]+ Key NMR Shifts (δ, ppm) Reference
1-(4-Chlorophenyl)-2-(oxadiazole-thioether) 96–97 - 1681.93 (C=O), 1585–1485 (C=N)
Pyrazoline derivative () - - 128.61 (C-Cl), 160.61 (C=O)
Thiazole-pyrazole hybrid () - - 128.61 (C-Cl), 153.53 (C=N)

The absence of nitro-group-specific NMR data in the evidence necessitates inferred comparisons. The nitro group in the target compound would likely downfield-shift adjacent protons (e.g., pyrazole-H) due to its electron-withdrawing effect.

Antimicrobial and Antitumor Activity
  • highlights potent antitumor activity (IC50 < 10 µM against HCT-116 and CACO-2 cells) for thiazole-pyrazole hybrids. The nitro group in the target compound may similarly enhance cytotoxicity via ROS generation or DNA intercalation .
  • Pyrazoline derivatives in exhibit antibacterial and antifungal properties, suggesting that the nitro-pyrazole variant could also target microbial enzymes or membranes .
Electronic and Catalytic Properties
  • discusses density functional theory (DFT) studies on ethanone derivatives, emphasizing the role of electron-deficient groups (e.g., nitro) in stabilizing transition states during catalysis. The target compound’s nitro-pyrazole system may serve as a ligand or catalyst in oxidation reactions .

Biological Activity

1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a chlorophenyl group and a nitro-substituted pyrazole ring, which are often associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is C11H8ClN3O3C_{11}H_{8}ClN_{3}O_{3}, and it possesses distinct functional groups that contribute to its biological activity. The presence of the nitro group is particularly significant as it may enhance the compound's reactivity and interaction with biological targets.

The mechanism of action for 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is believed to involve interactions with specific enzymes or receptors. The nitro group can participate in redox reactions, while the chlorophenyl moiety may facilitate hydrophobic interactions with target proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, compounds derived from pyrazole have shown promising results against Escherichia coli and Aspergillus niger at concentrations as low as 40 µg/mL, surpassing standard antibiotics in some cases .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also notable. In vitro studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazoles have exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM, showcasing their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives are under investigation, with some compounds demonstrating cytotoxic effects on cancer cell lines. Research has indicated that modifications in the structure can lead to enhanced activity against specific cancer types, suggesting that 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one could serve as a lead compound for further development in cancer therapeutics.

Study on Antimicrobial Efficacy

A study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives, including those similar to 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one, and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard drugs like ampicillin .

Evaluation of Anti-inflammatory Properties

In another case study by Abdel-Hafez et al., novel pyrazole-NO hybrid molecules were tested for their anti-inflammatory activities. The findings revealed that some compounds effectively released nitric oxide and inhibited inflammatory markers, reinforcing the potential therapeutic applications of pyrazole derivatives in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one StructureAntimicrobial, Anti-inflammatory
1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one Lacks nitro groupDifferent reactivity
1-(4-Methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one Methyl group presentAltered electronic properties

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. Key steps include:

  • Nitro-group introduction : Nitration of the pyrazole ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.
  • Chlorophenyl coupling : Suzuki-Miyaura or Ullmann coupling to attach the 4-chlorophenyl group to the ethanone backbone.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while inert atmospheres (N₂/Ar) prevent oxidation of intermediates .

Q. How is the molecular structure of this compound characterized experimentally?

Structural characterization employs:

  • X-ray diffraction (XRD) : Reveals dihedral angles between the chlorophenyl and pyrazole rings (e.g., ~45–60°), influencing spatial arrangement and intermolecular interactions .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at C3 of pyrazole, chlorophenyl at C1 of ethanone) .
  • IR spectroscopy : Peaks at ~1675 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Q. What preliminary biological activities have been reported for this compound?

Studies suggest:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the nitro group’s electron-withdrawing effects enhancing membrane disruption .
  • Anticancer potential : IC₅₀ of ~20 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction via ROS generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

Discrepancies may arise from:

  • Structural analogs : Minor differences in substituent positions (e.g., 3-nitro vs. 4-nitro pyrazole) drastically alter bioactivity .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate purity via HPLC (>95%) to isolate compound-specific effects .

Q. What computational methods are suitable for elucidating the mechanism of action?

  • Density-functional theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nitro group’s LUMO for nucleophilic attack) .
  • Molecular docking : Simulates binding to targets like cytochrome P450 (docking score ≤−8.5 kcal/mol) or DNA gyrase .

Q. How can structure-activity relationships (SAR) be refined using crystallographic data?

  • XRD-derived parameters : Correlate dihedral angles (e.g., 58.2° between pyrazole and chlorophenyl) with bioactivity. Smaller angles enhance π-π stacking with aromatic residues in enzymes .
  • SHELXL refinement : Resolves disorder in nitro-group orientation to model dynamic binding modes .

Q. What strategies mitigate compound instability during storage?

  • Degradation pathways : Nitro group reduction under light/heat generates inactive amine derivatives.
  • Stabilization methods : Store at −20°C in amber vials with desiccants (silica gel). Monitor purity via LC-MS every 3 months .

Q. How can synergistic effects with other therapeutic agents be systematically tested?

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for combinations with fluconazole (FIC ≤0.5 indicates synergy) .
  • In silico screening : Identify co-targets (e.g., EGFR/PARP) using pathway analysis tools like KEGG .

Methodological Recommendations

  • Synthetic optimization : Use response surface methodology (RSM) to model temperature, solvent, and catalyst interactions .
  • Bioactivity validation : Pair in vitro assays with Galleria mellonella infection models for translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.